15-deoxy-Delta12,14-Prostaglandin J2 Glutathione
Overview
Description
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is a compound derived from the prostaglandin D2 series. It is known for its potent anti-inflammatory properties and its role as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound has been extensively studied for its involvement in various biological processes, including inflammation, apoptosis, and cellular signaling pathways .
Mechanism of Action
Target of Action
The primary target of 15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays an important role in lipid metabolism and bone metabolism .
Mode of Action
15d-PGJ2 is a well-recognized natural ligand of PPARγ and possesses anti-inflammatory properties . It interacts with PPARγ, leading to the differentiation of fibroblasts into adipocytes . It also inhibits the proliferation of cancer cell lines . Moreover, 15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 .
Biochemical Pathways
15d-PGJ2 modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Furthermore, 15d-PGJ2 promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .
Pharmacokinetics
It’s known that 15d-pgj2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to h2o2 , suggesting it may have good bioavailability.
Result of Action
15d-PGJ2 induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Moreover, it can inhibit inflammation at multiple steps .
Action Environment
The action of 15d-PGJ2 can be influenced by environmental factors such as oxidative stress . For example, under inflammatory conditions, 15d-PGJ2 can inhibit the TNFα induced IKK-NF-κB pathway . It’s also worth noting that the effects of 15d-PGJ2 can vary depending on cell type .
Biochemical Analysis
Biochemical Properties
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione interacts with various enzymes, proteins, and other biomolecules. It is a selective PPARγ and a covalent PPARδ agonist . It plays a crucial role in the regulation of intracellular signaling pathways through the covalent modification of cellular proteins .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It has been reported to prevent H2O2-induced cytotoxicity in primary human retinal pigment epithelial cultures and in ARPE-19 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins . This covalent modification of cellular proteins may be one of the most important mechanisms by which this compound induces many biological responses involved in the pathophysiological effects associated with inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that pretreatment of cells with 1 μM this compound led to a modest decrease in reactive oxygen species generation, and a significant restoration of mitochondrial membrane potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of PGD2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-Delta12,14-Prostaglandin J2 involves the dehydration of prostaglandin D2. This reaction can be catalyzed by albumin or occur spontaneously under physiological conditions. The resulting product, 15-deoxy-Delta12,14-Prostaglandin J2, can then be conjugated with glutathione through a Michael addition reaction, where the electrophilic α,β-unsaturated ketone moiety of the prostaglandin reacts with the thiol group of glutathione .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of prostaglandin D2, followed by its conversion to 15-deoxy-Delta12,14-Prostaglandin J2 and subsequent conjugation with glutathione. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The electrophilic center of the compound allows for substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the original compound .
Scientific Research Applications
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electrophilic reactions and protein modifications.
Biology: The compound is studied for its role in modulating inflammatory responses and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Industry: The compound is used in the development of anti-inflammatory drugs and as a biochemical tool in research .
Comparison with Similar Compounds
Prostaglandin D2: The precursor of 15-deoxy-Delta12,14-Prostaglandin J2.
Prostaglandin E2: Another prostaglandin with distinct biological functions.
Cyclopentenone Prostaglandins: A group of prostaglandins with similar electrophilic properties
Uniqueness: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is unique due to its potent anti-inflammatory effects and its ability to modulate multiple signaling pathways through its interaction with PPARγ and NF-κB. This makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1R,2E)-5-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSKAKTGJJITI-YPYHUWNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C(CC1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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